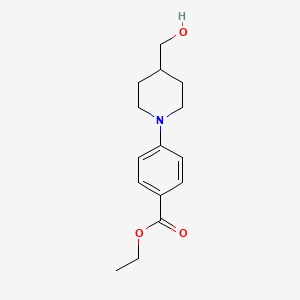

Ethyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate

Description

Ethyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate is an organic compound featuring a benzoate ester core substituted at the 4-position with a piperidine ring modified by a hydroxymethyl group. Its molecular formula is C₁₅H₂₁NO₃, with a molecular weight of 278.35 g/mol . The compound is characterized by the presence of a piperidin-1-yl moiety linked to the benzoate ester, where the piperidine ring is further substituted with a hydroxymethyl group (–CH₂OH). It is often utilized as an intermediate in synthesizing bioactive molecules, particularly in drug discovery pipelines targeting neurological and metabolic disorders .

Properties

IUPAC Name |

ethyl 4-[4-(hydroxymethyl)piperidin-1-yl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-2-19-15(18)13-3-5-14(6-4-13)16-9-7-12(11-17)8-10-16/h3-6,12,17H,2,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYPVQNSTCDOHDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2CCC(CC2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate typically involves a multi-step process:

Formation of 4-(hydroxymethyl)piperidine: This intermediate can be synthesized by the reduction of 4-piperidone using sodium borohydride in methanol.

Esterification: The intermediate 4-(hydroxymethyl)piperidine is then reacted with ethyl 4-bromobenzoate in the presence of a base such as potassium carbonate in acetonitrile to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:

This reaction is reversible and influenced by pH. Under basic conditions, the sodium salt of the acid is formed .

Hydroxymethyl Group Modification

The hydroxymethyl group (-CH₂OH) is susceptible to oxidation. For example, using 2-iodoxybenzoic acid (IBX) in ethyl acetate at 80°C oxidizes the alcohol to a ketone or aldehyde .

Esterification

The ethyl ester can be replaced with other alkyl groups (e.g., methyl, propyl) through esterification. This typically involves reacting the carboxylic acid (obtained via hydrolysis) with alcohols in the presence of acid catalysts like H₂SO₄ .

Alkylation and Amination

The piperidine nitrogen acts as a nucleophile, enabling alkylation with alkyl halides or amination with amines. For instance:

This reactivity is critical for modulating biological activity .

Oxidation of the Hydroxymethyl Group

The hydroxymethyl group can be oxidized to a ketone (via IBX) or aldehyde, altering the compound’s reactivity and potential biological interactions .

Nucleophilic Substitution

The piperidine nitrogen participates in nucleophilic substitution reactions with electrophiles (e.g., acetyl chloride), forming substituted derivatives.

Amidation

Following ester hydrolysis to benzoic acid, the carboxylic acid can react with amines to form amides using coupling reagents like DCC.

Reaction Comparison Table

| Reaction Type | Conditions/Reagents | Products |

|---|---|---|

| Ester Hydrolysis | Acid (H₃O⁺) or Base (OH⁻) | Benzoic acid or sodium salt, ethanol |

| Esterification | Alcohol, Acid catalyst (H₂SO₄) | Alkyl ester (e.g., methyl, propyl) |

| Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | N-alkyl-piperidine derivative |

| Oxidation | IBX, EtOAc, 80°C | Ketone/Aldehyde derivative |

| Nucleophilic Substitution | Electrophiles (e.g., acetyl chloride) | Substituted piperidine derivatives |

| Amidation | Amine, Coupling reagents (e.g., DCC) | Amide derivative |

Biological and Chemical Implications

Modifications to the piperidine ring or hydroxymethyl group significantly influence the compound’s reactivity and biological interactions. For example, oxidation or

Scientific Research Applications

Central Nervous System Disorders

Ethyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate has been investigated for its potential in treating various central nervous system (CNS) disorders. The compound's ability to interact with neurotransmitter systems suggests it may be effective in managing conditions such as depression, anxiety, and neurodegenerative diseases like Alzheimer's disease. Studies indicate that compounds with similar piperidine structures exhibit neuroprotective properties, making this compound a candidate for further research in this area .

Anticancer Activity

Research has highlighted the potential of this compound as an anticancer agent. Its mechanism of action may involve the inhibition of specific enzymes or pathways that are crucial for cancer cell proliferation. For instance, studies on related compounds have shown that they can inhibit tumor growth by targeting metabolic pathways associated with cancer cells . Further investigations are warranted to elucidate the specific anticancer mechanisms of this compound.

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step organic reactions, including alkylation and esterification processes. The resulting compound's structure allows for various modifications that can enhance its biological activity. Understanding the structure-activity relationship (SAR) is crucial for optimizing its pharmacological properties .

| Synthesis Step | Description |

|---|---|

| Step 1 | Alkylation of piperidine derivative with hydroxymethyl group |

| Step 2 | Esterification with benzoic acid derivative |

| Step 3 | Purification and characterization of the final product |

Neuroprotective Effects

A study demonstrated that derivatives of piperidine, including this compound, showed significant neuroprotective effects in animal models of neurodegeneration. These findings suggest that this compound could be developed into a therapeutic agent for neurodegenerative diseases .

Anticancer Efficacy

In vitro studies have shown that similar compounds exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the piperidine structure have resulted in enhanced activity against breast and prostate cancer cells, indicating a promising avenue for further investigation into this compound .

Mechanism of Action

The mechanism by which Ethyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The piperidine ring can mimic natural substrates or inhibitors, while the benzoate ester can enhance binding affinity and specificity.

Comparison with Similar Compounds

Piperidine vs. Piperazine Derivatives

- Piperidine-based compounds (e.g., this compound) exhibit moderate basicity and are often employed in central nervous system (CNS) drug design due to their ability to cross the blood-brain barrier .

- Piperazine derivatives (e.g., Ethyl 4-(piperazinyl)benzoate) show higher basicity and are prevalent in kinase inhibitors and antipsychotics .

Hydroxymethyl vs. Alkyl/Amino Substituents

- The hydroxymethyl group in this compound enhances hydrogen bonding, improving solubility and interaction with biological targets like aquaporins or enzymes .

- Alkyl/amino substituents (e.g., Ethyl 4-(butylamino)benzoate) reduce polarity but increase lipophilicity, making them suitable for resin formulations and co-initiators in polymer chemistry .

Heterocyclic Modifications

- Compounds with tetrazole () or thioxoquinazolinone () substituents exhibit distinct electronic profiles. For example, tetrazole derivatives are used in metal-organic frameworks due to their acidic protons , while thioxoquinazolinone-linked benzoates are explored for anticancer activity .

Key Differences and Challenges

- Synthetic Complexity: Piperidine derivatives require multi-step syntheses (e.g., reductive amination for hydroxymethyl introduction) compared to simpler benzoates like Ethyl 4-(butylamino)benzoate .

- Biological Activity : Piperazine-based compounds () often show broader target engagement but may suffer from off-target effects compared to piperidine analogues .

Biological Activity

Ethyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a hydroxymethyl group and an ethyl ester moiety attached to a benzoate. The molecular formula is CHNO, with a molecular weight of approximately 275.36 g/mol. The compound's structure is pivotal in determining its biological activity, particularly its interactions with various biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in the body. For instance, compounds with similar piperidine structures have been shown to act as inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme involved in epigenetic regulation and cancer progression . The presence of the hydroxymethyl group may enhance the compound's ability to form hydrogen bonds, potentially increasing its affinity for target proteins.

Biological Activities

Antimicrobial Activity

Research indicates that piperidine derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its antibacterial and antifungal activities. Studies have shown that similar compounds demonstrate effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values suggesting potent activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Compounds featuring the piperidine moiety have been investigated for their anticancer properties. Specifically, those that inhibit LSD1 may contribute to reduced tumor growth by altering gene expression profiles associated with cancer progression . The structural modifications in this compound could enhance its efficacy as an anticancer agent by targeting specific pathways involved in tumorigenesis.

Case Study 1: Inhibition of LSD1

In a study exploring the SAR of piperidine-containing compounds, this compound was synthesized and tested for its ability to inhibit LSD1. The results indicated a significant reduction in H3K4 methylation levels, suggesting that this compound could effectively modulate epigenetic markers associated with cancer .

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial properties of piperidine derivatives, including this compound. The compound demonstrated MIC values comparable to established antibiotics, indicating its potential as a therapeutic agent against resistant bacterial strains .

Research Findings Summary

| Property | Value/Observation |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 275.36 g/mol |

| Antibacterial Activity | Effective against S. aureus and E. coli |

| LSD1 Inhibition | Significant reduction in H3K4 methylation |

| Anticancer Potential | Modulates gene expression related to tumor growth |

Q & A

Q. What are the common laboratory synthesis methods for Ethyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate?

The compound can be synthesized via Michael addition of 4-(hydroxymethyl)piperidine with ethyl acrylate under mild, lipase-catalyzed conditions. This method avoids harsh reagents and enables high regioselectivity. Purification typically involves column chromatography using silica gel and a gradient of ethyl acetate/hexane . For structural analogs, esterification reactions with benzoic acid derivatives are also employed, requiring anhydrous conditions and catalytic acids like sulfuric acid .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the piperidine and benzoate moieties. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (using SHELX software ) resolves stereochemistry and crystal packing. Infrared (IR) spectroscopy identifies functional groups like the hydroxymethyl (-CH₂OH) and ester (-COOEt) groups .

Q. What solvent systems are optimal for solubility and stability studies?

The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol or methanol. Stability tests in aqueous buffers (pH 4.6–6.5, using sodium acetate or ammonium acetate ) are critical for assessing hydrolytic degradation. Avoid halogenated solvents (e.g., chloroform) due to potential ester group reactivity .

Q. What safety protocols are recommended for handling this compound?

Follow OSHA guidelines: use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation of dust/aerosols. Store in airtight containers at 2–8°C, away from oxidizing agents. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How can lipase-catalyzed polymerization enhance biomedical applications of this compound?

this compound derivatives (e.g., EHMPP) undergo lipase-catalyzed polycondensation to form biodegradable poly(β-amino esters) with molecular weights up to 27,200 Da. These polymers are pH-responsive and suitable for gene delivery or drug encapsulation. Optimize enzyme loading (e.g., Candida antarctica lipase B) and monomer ratios to control copolymer properties like degradation rates .

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

Use SHELXL for small-molecule refinement, leveraging its robust handling of twinned or high-resolution data. For ambiguous electron density regions (e.g., disordered hydroxymethyl groups), apply restraints to bond lengths/angles and validate with residual density maps. Cross-validate results with DFT calculations or powder XRD .

Q. How do structural modifications influence receptor binding or enzymatic activity?

Substituents on the piperidine ring (e.g., fluorination at the benzene ring) alter steric and electronic profiles, affecting interactions with targets like GPCRs or kinases. Use molecular docking (e.g., AutoDock Vina) paired with in vitro assays (e.g., competitive binding studies) to correlate modifications with activity changes .

Q. What HPLC conditions are optimal for quantifying this compound in complex matrices?

Employ a C18 column with a mobile phase of methanol/buffer (65:35 v/v, pH 4.6–6.5). Detect at 254 nm for maximal UV absorption. Validate the method for linearity (R² > 0.995), precision (%RSD < 2), and recovery (>95%) using spiked biological samples .

Q. How does pH and temperature affect the stability of the hydroxymethyl group?

Under acidic conditions (pH < 4), the hydroxymethyl group undergoes hydrolysis to form a carboxylic acid derivative. Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days when stored in inert atmospheres. Use Arrhenius modeling to predict shelf-life under varying conditions .

Q. What computational methods predict the compound’s environmental impact or biodegradability?

Apply quantitative structure-activity relationship (QSAR) models to estimate ecotoxicity (e.g., LC50 for aquatic organisms). Experimental biodegradation assays (OECD 301F) under aerobic conditions can measure mineralization rates. Poly(β-amino ester) copolymers derived from this compound show >80% degradation in phosphate buffer (pH 7.4) within 60 days .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.